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Compound of Interest

Compound Name: Neoseptin 3

Cat. No.: B609530 Get Quote

Introduction
Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has emerged as a potent and

specific agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2)

complex.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 bears no

structural resemblance to it.[1][2][3] Its discovery through unbiased screening and subsequent

chemical optimization has provided a valuable tool for studying TLR4 signaling and has opened

avenues for its potential development as an immune system adjuvant. This document provides

a comprehensive technical overview of Neoseptin-3, including its chemical properties,

mechanism of action, and relevant experimental data.

Chemical and Physical Properties
Neoseptin-3 is a white to beige powder with a defined chemical structure and specific physical

properties.
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Property Value Source

IUPAC Name

tert-butyl (2S)-2-[[4-amino-3-[2-

(4-

hydroxyphenyl)ethyl]benzoyl]a

mino]-4-phenylbutanoate

PubChem

Molecular Formula C₂₉H₃₄N₂O₄ PubChem

Molecular Weight 474.6 g/mol PubChem

CAS Number 1622863-21-1 PubChem

Assay ≥98% (HPLC) Sigma-Aldrich

Form Powder Sigma-Aldrich

Optical Activity
[α]/D 37 to 45°, c = 0.1 in

chloroform
Sigma-Aldrich

Solubility DMSO: 15 mg/mL, clear Sigma-Aldrich

Storage Temperature −20°C Sigma-Aldrich

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

XLogP3 5.6 PubChem

SMILES

NC1=CC=C(C(N--INVALID-

LINK--C(OC(C)

(C)C)=O)=O)C=C1CCC3=CC=

C(O)C=C3

Sigma-Aldrich

InChI Key
OACODUCFPHHCIH-

SANMLTNESA-N
Sigma-Aldrich

Mechanism of Action
Neoseptin-3 functions as a specific agonist for the mouse TLR4/MD-2 complex. Its mechanism

of action, determined through NMR and X-ray crystallography, is distinct from that of LPS but
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results in a similar downstream signaling cascade.

Binding to the MD-2 Pocket
Neoseptin-3 binds as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-

receptor. The t-butyl ester group and the benzene ring of the Neoseptin-3 molecules occupy

less than half of the total volume of this pocket. This binding mode involves hydrophobic

contacts with MD-2 residues that are different from those contacted by LPS or its active

component, lipid A.

Conformational Change and Dimerization
Despite the different binding mode, the interaction of the Neoseptin-3 dimer with MD-2 induces

a conformational change in the TLR4/MD-2 complex that is remarkably similar to the one

elicited by LPS. This conformational change is the critical step that facilitates the

homodimerization of the TLR4/MD-2 complex, a prerequisite for the initiation of downstream

signaling.

Downstream Signaling Pathways
Upon activation and dimerization of the TLR4/MD-2 complex by Neoseptin-3, canonical

downstream signaling pathways are triggered. This includes both the MyD88-dependent and

TRIF-dependent pathways, leading to the production of proinflammatory cytokines and type I

interferons. Specifically, Neoseptin-3 has been shown to induce the secretion of TNFα, IL-6,

and IFN-β in mouse cells. Notably, unlike LPS, the activity of Neoseptin-3 is independent of

CD14, a protein that typically facilitates the transfer of LPS to the TLR4/MD-2 complex.
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Neoseptin-3 induced TLR4 signaling pathway.

Species Specificity
A notable characteristic of Neoseptin-3 is its species-specific activity. It is a potent agonist of

the mouse TLR4/MD-2 complex but fails to activate the human TLR4/MD-2 complex. Molecular

dynamics simulations have revealed that while the binding energies of Neoseptin-3 to both

mouse and human TLR4/MD-2 are similar, the resulting protein-ligand interactions and the

dimerization interface of the human complex are substantially different and less stable,

preventing activation.

Experimental Data
In Vitro Activity
Neoseptin-3 has demonstrated dose-dependent activity in stimulating cytokine production in

various mouse immune cells.
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Cell Type
Cytokine
Induced

EC₅₀ Efficacy Source

Mouse

Peritoneal

Macrophages

TNFα 18.5 µM
Approximates

that of LPS

Mouse

Peritoneal

Macrophages

IL-6 Dose-dependent -

Mouse

Peritoneal

Macrophages

IFN-β Dose-dependent -

Mouse Bone

Marrow-Derived

Macrophages

(BMDM)

TNFα Dose-dependent

Similar to

peritoneal

macrophages

Mouse Bone

Marrow-Derived

Dendritic Cells

(BMDC)

TNFα Dose-dependent

Similar to

peritoneal

macrophages

Structure-Activity Relationship (SAR)
Comprehensive SAR studies have been conducted on the Neoseptin class of compounds.

These studies have highlighted the critical importance of various structural features for mTLR4

agonist activity. For instance, removal or modification of the phenol hydroxyl group, or

alterations to the central residue linker, can lead to a significant loss of activity. These findings

have been instrumental in optimizing the potency of compounds like Neoseptin-3.

Experimental Protocols
Macrophage Stimulation Assay for Cytokine Production
This protocol outlines the general steps for assessing the ability of Neoseptin-3 to induce

cytokine production in mouse macrophages.
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Experimental workflow for macrophage stimulation.
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Methodology:

Isolation of Macrophages: Mouse peritoneal macrophages are harvested from mice (e.g.,

C57BL/6) through peritoneal lavage.

Cell Culture: The isolated macrophages are plated in appropriate culture dishes and allowed

to adhere.

Treatment: The cells are then treated with a range of concentrations of Neoseptin-3. Positive

(LPS) and negative (vehicle) controls are included.

Incubation: The treated cells are incubated for a specified time (e.g., 4 hours) at 37°C in a

CO₂ incubator.

Supernatant Collection: After incubation, the cell culture supernatants are collected.

Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-6, IFN-β) in the

supernatants is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Data Analysis: The results are analyzed to generate dose-response curves and calculate the

EC₅₀ value for Neoseptin-3.

Synthesis
The synthesis of Neoseptin-3 has been described in the literature and involves multi-step

chemical synthesis. A key strategy involves a four-component Ugi condensation reaction.

Detailed synthetic schemes are available in specialized medicinal chemistry publications.

Potential Applications in Drug Development
Neoseptin-3 and related compounds hold promise as potential vaccine adjuvants. Their ability

to activate the innate immune system via TLR4, mimicking some of the effects of LPS without

its associated toxicity, makes them attractive candidates for enhancing the efficacy of vaccines.

Further research is needed to translate the potent mouse-specific activity of Neoseptin-3 into

compounds that are effective in humans. The detailed understanding of its interaction with the

TLR4/MD-2 complex provides a solid foundation for the rational design of next-generation

human-active TLR4 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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